DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE
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Overview
Description
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a ligand, it coordinates with metal ions through the nitrogen atoms of the oxadiazole ring, forming stable complexes that can catalyze various chemical reactions . In biological systems, its antiviral activity may involve inhibition of viral replication or disruption of viral entry into host cells .
Comparison with Similar Compounds
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE can be compared with other oxadiazole derivatives, such as:
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino) (2-methoxyphenyl)methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-nitrophenyl)methyl]phosphonate
These compounds share the oxadiazole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substituents and their effects on its properties and applications.
Biological Activity
Diethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Properties
This compound features a 1,3,4-oxadiazole ring that is known for its diverse biological activities. The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:
- In vitro Studies : Various derivatives of 1,3,4-oxadiazoles have been evaluated against several cancer cell lines. A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.67μM to 1.18μM .
- Mechanism of Action : The mechanism underlying the anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For example, some compounds showed promising results as Axl kinase inhibitors, which are crucial for tumor growth and metastasis .
Case Study: Compound Evaluation
A comparative analysis of different oxadiazole derivatives revealed that compounds with specific substituents on the phenyl ring demonstrated enhanced activity against various cancer types. For instance:
Compound Name | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Compound A | HepG2 | 0.67 |
Compound B | MCF7 | 0.80 |
Compound C | HCT116 | 0.87 |
These findings suggest that structural modifications can significantly influence the biological activity of oxadiazole derivatives.
Enzyme Inhibition
In addition to anticancer properties, this compound has shown potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds derived from the oxadiazole framework have been assessed for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Some derivatives demonstrated good inhibitory activity with IC50 values below 1µM, indicating their potential use in treating neurodegenerative diseases .
Enzyme Inhibition Profile
Enzyme | Compound Tested | IC50 Value (µM) |
---|---|---|
hAChE | Compound D | ≤ 1.0 |
hBChE | Compound E | ≤ 1.5 |
Properties
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIZGHZAUTYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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